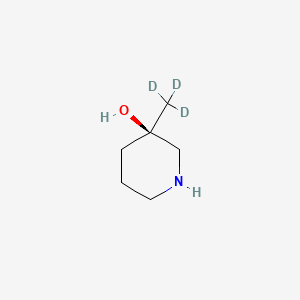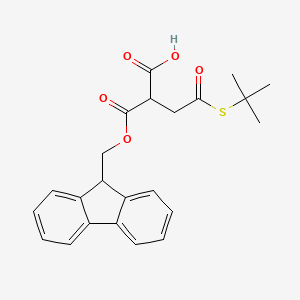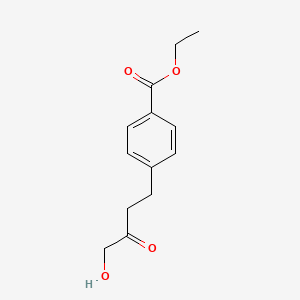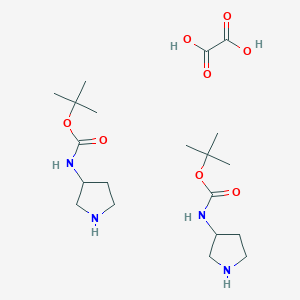
tert-butyl N-pyrrolidin-3-ylcarbamate;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-pyrrolidin-3-ylcarbamate; oxalic acid: is a compound that combines tert-butyl N-pyrrolidin-3-ylcarbamate with oxalic acid. tert-Butyl N-pyrrolidin-3-ylcarbamate is a biochemical reagent used in various life science research applications . Oxalic acid is a naturally occurring organic compound with the formula C₂H₂O₄, commonly used in cleaning and bleaching applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl N-pyrrolidin-3-ylcarbamate can be synthesized through a series of chemical reactions involving tert-butyl carbamate and pyrrolidine. The reaction typically involves the use of protecting groups and specific reagents to achieve the desired product .
Industrial Production Methods: Industrial production of tert-butyl N-pyrrolidin-3-ylcarbamate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-pyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
Chemistry: tert-Butyl N-pyrrolidin-3-ylcarbamate is used as a reagent in organic synthesis and chemical research. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, the compound is used to study biochemical pathways and interactions. It can act as a probe or marker in various assays .
Industry: In the industrial sector, tert-Butyl N-pyrrolidin-3-ylcarbamate is used in the production of specialty chemicals and materials. It may also be employed in the development of new industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl N-pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl (pyrrolidin-3-ylmethyl)carbamate: Similar in structure but with a different functional group.
tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride: Another related compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness: tert-Butyl N-pyrrolidin-3-ylcarbamate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H38N4O8 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
tert-butyl N-pyrrolidin-3-ylcarbamate;oxalic acid |
InChI |
InChI=1S/2C9H18N2O2.C2H2O4/c2*1-9(2,3)13-8(12)11-7-4-5-10-6-7;3-1(4)2(5)6/h2*7,10H,4-6H2,1-3H3,(H,11,12);(H,3,4)(H,5,6) |
InChI Key |
DZDFQUVHXUXWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC1.CC(C)(C)OC(=O)NC1CCNC1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


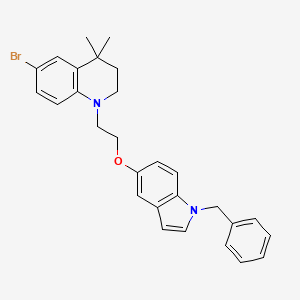
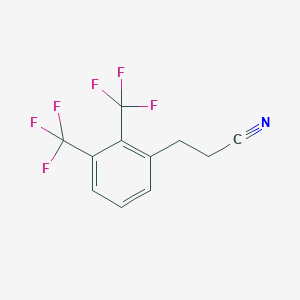
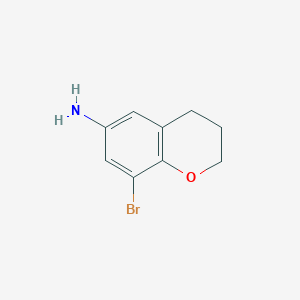
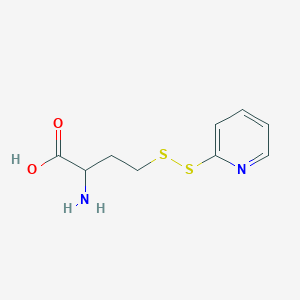
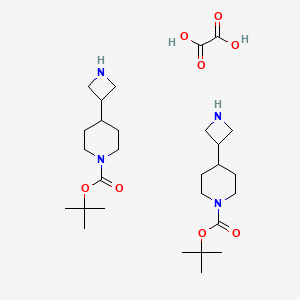
![2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B14790087.png)
![1-{3-[(6-aminoquinazolin-4-yl)amino]phenyl}-3-[3-tert-butyl-1-(3-methylphenyl)-1H-pyrazol-5-yl]urea](/img/structure/B14790091.png)
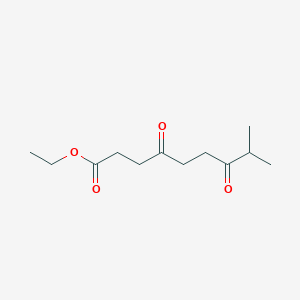
![2-[4-hydroxy-2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14790099.png)
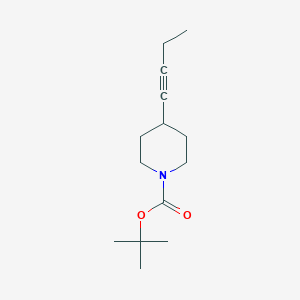
![1-(5-Chloro-2-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B14790111.png)
